molecular formula C13H16FNO3 B1373202 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid CAS No. 1333827-63-6

2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

Cat. No. B1373202
M. Wt: 253.27 g/mol
InChI Key: JBCLCEDFJGXUSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the amino and carboxylic acid groups onto a benzene ring, followed by the attachment of the cyclohexyloxy group and the fluorine atom. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. Attached to this ring would be the amino group, the carboxylic acid group, the cyclohexyloxy group, and the fluorine atom .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on its functional groups. For example, the amino group could participate in acid-base reactions, the carboxylic acid group could undergo reactions with bases or esterification reactions, and the fluorine atom could potentially be replaced by other groups in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and carboxylic acid groups could make this compound soluble in water, while the cyclohexyloxy group could contribute to its lipophilicity .

Scientific Research Applications

Antibacterial Properties

Compounds similar to 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid, containing fluorine and benzothiazole structures, have been found to exhibit promising antibacterial activities. For instance, fluorine-containing thiadiazolotriazinones, synthesized from related fluoro-benzoic acids, showed significant antibacterial efficacy in concentrations as low as 10 µg/mL (Holla, Bhat, & Shetty, 2003).

Antitumor Activity

Fluorinated compounds, including those related to 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid, have been explored for their antitumor properties. Notably, certain 2-(4-aminophenyl)benzothiazoles with fluorine substitutions have shown potent antitumor effects in vitro and in vivo, indicating potential for clinical evaluation as cancer therapies (Bradshaw et al., 2002).

Synthesis of Biologically Active Molecules

Compounds like 2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid are valuable in synthesizing a wide range of biologically active molecules. These include various heterocycles with potential biological activities, illustrating the versatility and significance of these compounds in medicinal chemistry (Bhat, Prasad, Poojary, & Holla, 2004).

Fluorescence and Spectroscopic Applications

Research indicates that certain fluorine-containing thiadiazole derivatives exhibit unique fluorescence effects. These effects are influenced by factors like molecular aggregation and pH, highlighting the potential of these compounds in developing fluorescence probes or pharmaceuticals with specific spectral properties (Budziak et al., 2019).

Liquid Crystal Research

Fluorinated benzoic acids are instrumental in studying hydrogen-bonded liquid crystals. These studies focus on properties like dielectric and electro-optic characteristics, crucial for understanding and developing new liquid crystal technologies (Missaoui et al., 2020).

Safety And Hazards

As with any chemical compound, handling “2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its potential hazards and recommended handling procedures .

Future Directions

The study and application of “2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid” could be a promising area of research. Its unique structure and functional groups could make it a candidate for the development of new pharmaceuticals or other chemical products .

properties

IUPAC Name

2-amino-5-cyclohexyloxy-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-10-7-11(15)9(13(16)17)6-12(10)18-8-4-2-1-3-5-8/h6-8H,1-5,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCLCEDFJGXUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C(=C2)C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(cyclohexyloxy)-4-fluorobenzoic acid

CAS RN

1333827-63-6
Record name 2-amino-5-(cyclohexyloxy)-4-fluorobenzoic acid
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